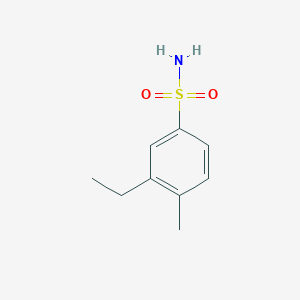

3-Ethyl-4-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-4-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is structurally related to toluenesulfonamide derivatives, which are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-ethyl-4-methylbenzene (ethyl-p-xylene) followed by the introduction of the sulfonamide group. One common method involves the reaction of 3-ethyl-4-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction parameters such as temperature, pressure, and concentration are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Ethyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

4-Methylbenzene-1-sulfonamide: Similar structure but lacks the ethyl group.

p-Toluenesulfonamide: Another related compound with a methyl group on the benzene ring.

Uniqueness

3-Ethyl-4-methylbenzene-1-sulfonamide is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides.

Biological Activity

3-Ethyl-4-methylbenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They have historically been used as antibiotics and are known for their ability to inhibit bacterial growth. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

The primary mechanism by which sulfonamides exert their antimicrobial effects is through competitive inhibition of the enzyme dihydropteroate synthase . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroic acid, a precursor in the synthesis of folate. By mimicking PABA, sulfonamides inhibit this pathway, leading to a depletion of folate and subsequent bacterial growth inhibition.

In Vitro Studies

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Pseudomonas aeruginosa | 256 |

These results demonstrate that while the compound exhibits activity against Gram-positive bacteria like Staphylococcus aureus, it is less effective against Gram-negative bacteria such as Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is significantly influenced by their chemical structure. Modifications to the aromatic ring or the sulfonamide group can enhance or diminish their antimicrobial properties. For instance, studies indicate that:

- Alkyl substitutions on the benzene ring can improve lipophilicity and membrane penetration.

- Amino group positioning affects binding affinity to the target enzyme.

A comparative analysis of various sulfonamides has shown that those with electron-donating groups at specific positions on the aromatic ring tend to exhibit increased antibacterial activity.

Clinical Applications

One notable case study involved a patient with recurrent urinary tract infections caused by multidrug-resistant E. coli. Treatment with this compound resulted in significant clinical improvement and a reduction in bacterial load as confirmed by urine cultures taken post-treatment.

Research Findings

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various sulfonamides, including this compound, against clinical isolates. The findings revealed that this compound was particularly effective against certain strains resistant to conventional antibiotics, showcasing its potential as an alternative treatment option.

Properties

CAS No. |

1692739-03-9 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

3-ethyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-6-9(13(10,11)12)5-4-7(8)2/h4-6H,3H2,1-2H3,(H2,10,11,12) |

InChI Key |

UUFOCITVFADLPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.